Cas no 186763-78-0 (Ginsenoside Rg5)

Ginsenoside Rg5 化学的及び物理的性質
名前と識別子
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- b-D-Glucopyranoside, (3b,12b,20E)-12-hydroxydammara-20(22),24-dien-3-yl 2-O-b-D-glucopyranosyl-
- Ginsenoside Rg5
- GINSENOSIDE Rg5(AS)
- (8xi,9xi,12alpha,13xi,14beta,17beta)-17-[(1E)-1,5-dimethylhexa-1,4-dien-1-yl]-12-hydroxy-4,4,7,10,14-pentamethylgonan-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- beta-D-Glucopyranoside, (3beta,12beta,20E)-12-hydroxydammara-20(22),24-dien-3-yl 2-O-beta-D-glucopyranosyl-
- G-Rg5
- (3β, 12β,20E)-12-Hydroxydammara-20(22),24-dien-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
- (3beta,12beta,20E)-12-Hydroxydammara-20(22),24-dien-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- Ginsenoside-Rg5
- (2R)-2-[(2S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(5R,8R,9S,10R,13S,14R)-12-hydroxy-4,4,8,10,14-penta
- HY-N0908
- 186763-78-0
- Q27136475
- MFCD22200429
- CHEBI:67992
- CHEMBL400244
- CS-3850
- DTXSID501317132
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- AS-79371
- Ginsenoside Rg5E
- Ginsenoside Rg5, 98%, from Panax ginseng C. A. Mey.
- 74964-14-0;Ginsenoside-Rg5
- BCP10278
- FT-0686630
- Dammara-20(22),24-diene-3,12-diol; (3β,12β,20E)-form, 3-O-[β-D-Glucopyranosyl-(1->2)-β-D-glucopyranoside]
- 1ST40339
- Ginsenoside Rg5(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; Ginsenoside Rg5E
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- MDL: MFCD22200429
- インチ: 1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/t23?,24?,25?,26?,27-,28-,29?,30+,31?,32?,33?,34?,35?,36?,37+,38+,40-,41+,42+/m0/s1
- InChIKey: NJUXRKMKOFXMRX-BDFFHYNLSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])[C@@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=C([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C([H])([H])[H])[C@@]21[H])O[C@]1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[C@]1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 766.486728g/mol
- ひょうめんでんか: 0
- XLogP3: 5.4
- 水素結合ドナー数: 8
- 水素結合受容体数: 12
- 回転可能化学結合数: 9
- どういたいしつりょう: 766.486728g/mol
- 単一同位体質量: 766.486728g/mol
- 水素結合トポロジー分子極性表面積: 199Ų
- 重原子数: 54
- 複雑さ: 1380
- 同位体原子数: 0
- 原子立体中心数の決定: 19
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 767.0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 855.6±65.0 °C at 760 mmHg
- フラッシュポイント: 471.2±34.3 °C
- 屈折率: 1.591
- ようかいど: Insuluble (1.4E-4 g/L) (25 ºC),
- PSA: 198.76000
- LogP: 2.81010
Ginsenoside Rg5 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ginsenoside Rg5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054934-5mg |
Ginsenoside-Rg5 |
186763-78-0 | 92% | 5mg |
$660 | 2023-09-02 | |
MedChemExpress | HY-N0908-10mM*1mLinDMSO |
Ginsenoside Rg5 |
186763-78-0 | 99.86% | 10mM*1mLinDMSO |
¥3797 | 2023-07-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP1651-10mg |
Ginsenoside Rg5 |
186763-78-0 | 98% | 10mg |
$120 | 2023-09-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43016-5MG |
Ginsenoside Rg5 |
186763-78-0 | 5mg |
¥9491.76 | 2023-10-23 | ||
ChemScence | CS-3850-10mg |
Ginsenoside Rg5 |
186763-78-0 | 99.86% | 10mg |
$540.0 | 2022-04-27 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43016-5MG |
186763-78-0 | 5MG |
¥8609.31 | 2023-01-15 | |||
eNovation Chemicals LLC | Y1054934-10mg |
Ginsenoside-Rg5 |
186763-78-0 | 92% | 10mg |
$1000 | 2023-09-02 | |
ChemFaces | CFN92643-10mg |
Ginsenoside Rg5 |
186763-78-0 | >=98% | 10mg |
$168 | 2021-07-22 | |
A2B Chem LLC | AE81477-25mg |
Ginsenoside Rg5 |
186763-78-0 | 98% by HPLC | 25mg |
$579.00 | 2024-04-20 | |
A2B Chem LLC | AE81477-50mg |
Ginsenoside Rg5 |
186763-78-0 | 98% by HPLC | 50mg |
$958.00 | 2024-04-20 |
Ginsenoside Rg5 関連文献
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Jingjing Shao,Xiaoyan Zheng,Linlin Qu,Hui Zhang,Huifang Yuan,Junfeng Hui,Yu Mi,Pei Ma,Daidi Fan Food Funct. 2020 11 1245
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Yannan Liu,Daidi Fan Food Funct. 2018 9 5513
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Shengbo Zhang,Hengyu Sun,Chunyun Wang,Xiaoman Zheng,Xiaohuan Jia,Enbo Cai,Yan Zhao Food Funct. 2019 10 1563
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Guilin Chen,Haijun Li,Yugang Gao,Lianxue Zhang,Yan Zhao Food Funct. 2017 8 1880
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Mao-Ze Wang,Yang Xu,Jia-Feng Xie,Zhi-Hong Jiang,Li-Hua Peng Biomater. Sci. 2021 9 8373
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Xue Bai,Rongzhan Fu,Zhiguang Duan,Yannan Liu,Chenhui Zhu,Daidi Fan Food Funct. 2021 12 2874
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Yuan Qu,Hui-Ying Liu,Xiao-Xi Guo,Yan Luo,Cheng-Xiao Wang,Jiang-Hua He,Tian-Rui Xu,Ye Yang,Xiu-Ming Cui RSC Adv. 2018 8 40471
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Jiaqi Tan,Hongmei Zhang,Li Zhang,Hongxi Xu Food Funct. 2023 14 3437
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Qi Yin,Hua Chen,Run-Hui Ma,Yuan-Yuan Zhang,Miao-Miao Liu,Kiran Thakur,Jian-Guo Zhang,Zhao-Jun Wei Food Funct. 2021 12 5301
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Chaofan Liu,Sajin Zhou,Weibin Bai,Lei Shi,Xiaoling Li Food Funct. 2022 13 4839
Ginsenoside Rg5に関する追加情報
Introduction to Ginsenoside Rg5 and Its Significance in Modern Research
Ginsenoside Rg5, with the CAS number 186763-78-0, is a highly valued compound derived from the Panax genus of plants, particularly Panax ginseng. This bioactive molecule has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities and potential therapeutic applications. The unique chemical structure of Ginsenoside Rg5 contributes to its remarkable properties, making it a subject of extensive research in both academic and industrial settings.
The chemical composition of Ginsenoside Rg5 is characterized by its triterpene saponin structure, which includes a glycosidic moiety. This structural feature is crucial for its interaction with various biological targets, including enzymes and receptors. Recent studies have highlighted the compound's role in modulating cellular processes, particularly in the context of neuroprotection and anti-inflammatory responses. The molecular mechanisms underlying these effects are still being elucidated, but preliminary findings suggest that Ginsenoside Rg5 can influence signaling pathways such as MAPK and NF-κB, which are central to many physiological and pathological processes.
In the realm of clinical research, Ginsenoside Rg5 has been investigated for its potential in treating neurological disorders. For instance, studies have demonstrated its ability to protect against oxidative stress-induced neuronal damage, a key mechanism in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has also been a point of interest, as it allows for direct interaction with brain tissues. These findings have opened up new avenues for developing novel therapeutic strategies targeting neurodegenerative diseases.
Beyond its neurological benefits, Ginsenoside Rg5 has shown promise in other areas of health and wellness. Research indicates that it may have cardioprotective effects by improving endothelial function and reducing cholesterol levels. Additionally, its anti-inflammatory properties have been explored in the context of chronic inflammatory diseases, such as rheumatoid arthritis. The compound's ability to modulate immune responses without significant side effects makes it an attractive candidate for further clinical development.
The synthesis and purification of Ginsenoside Rg5 are challenging due to its complex structure and limited natural abundance. However, advancements in biotechnology have enabled more efficient extraction and synthetic methods. These improvements have not only increased the availability of the compound but also reduced costs, making it more accessible for research purposes. The development of standardized protocols for production ensures consistency in quality, which is essential for reproducible scientific outcomes.
The pharmacokinetic profile of Ginsenoside Rg5 is another area of active investigation. Studies have revealed that it exhibits a relatively short half-life but can be administered repeatedly to maintain therapeutic levels. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and improving treatment efficacy. Additionally, research into the compound's metabolic pathways has provided insights into how it is processed within the body, which can inform future drug design and development.
In conclusion, Ginsenoside Rg5, identified by its CAS number 186763-78-0, represents a significant advancement in natural product research. Its multifaceted biological activities and therapeutic potential make it a valuable compound for addressing various health challenges. As research continues to uncover new applications and mechanisms of action, the role of Ginsenoside Rg5 in modern medicine is likely to expand further. The ongoing exploration of this remarkable molecule underscores the importance of continued investment in scientific research and innovation.
